1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene

描述

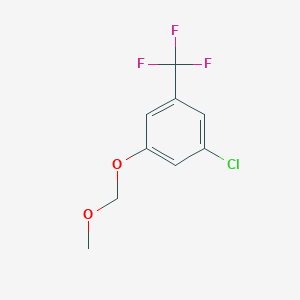

1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methoxymethoxy, and trifluoromethyl groups

准备方法

The synthesis of 1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the chlorination of a suitable precursor followed by the introduction of methoxymethoxy and trifluoromethyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

化学反应分析

1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Addition Reactions: The benzene ring can participate in addition reactions with various reagents.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The chlorine, methoxymethoxy, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.

相似化合物的比较

1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene can be compared to similar compounds such as:

- 1-Chloro-3-methoxy-2-methylbenzene

- 1-Chloro-3-methoxy-2-propanol

These compounds share some structural similarities but differ in their substituents and chemical properties. The presence of the trifluoromethyl group in this compound makes it unique and can significantly influence its reactivity and applications.

生物活性

1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene, also known by its CAS number 1415130-83-4, is an organic compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H8ClF3O2

- Molecular Weight : 240.61 g/mol

- Structural Features : The compound features a chloro group, a methoxymethoxy group, and a trifluoromethyl group attached to a benzene ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors in biological systems, potentially modulating their activity.

- Membrane Permeability : The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

- Nucleophilic Interactions : The methoxymethoxy group can engage in hydrogen bonding and other interactions that may influence binding affinity to biological molecules.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on structurally related compounds. For instance, compounds with trifluoromethyl groups have been associated with cytotoxic effects in human cell lines. The cytotoxicity profile of this compound remains to be fully elucidated but may follow similar trends .

Case Studies

A review of literature reveals several relevant studies:

- Study 1 : A compound with a trifluoromethyl group demonstrated enhanced activity against cancer cell lines, suggesting potential applications in oncology.

- Study 2 : In vitro tests indicated that derivatives with methoxymethoxy substituents exhibited anti-inflammatory properties, hinting at therapeutic potential for inflammatory diseases.

Toxicological Profile

The toxicological assessment of similar compounds suggests that while some may exhibit weak sensitization potential, they do not typically cause severe systemic health effects at low exposure levels. Notably:

- Skin Sensitization : Limited evidence suggests weak sensitization potential based on local lymph node assays.

- Repeat Dose Toxicity : Studies indicate no serious adverse effects following repeated oral exposure at low doses; however, higher doses have shown liver and kidney effects .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1415130-83-4 |

| Molecular Formula | C9H8ClF3O2 |

| Molecular Weight | 240.61 g/mol |

| Antimicrobial Activity | Potential against S. aureus, E. coli (related compounds) |

| Cytotoxicity | To be determined; related compounds show activity |

| Sensitization Potential | Weak based on local lymph node assays |

属性

IUPAC Name |

1-chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O2/c1-14-5-15-8-3-6(9(11,12)13)2-7(10)4-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAXSLVDQAGOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。